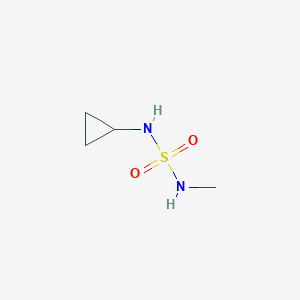

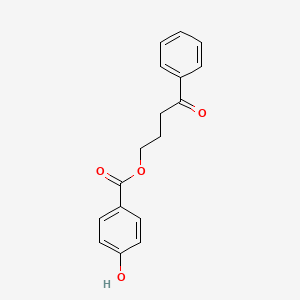

(E)-N-(1-Cyanocycloheptyl)-3-(oxan-4-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(1-Cyanocycloheptyl)-3-(oxan-4-yl)prop-2-enamide, commonly known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CCP is a synthetic compound that belongs to the class of amides and has a molecular formula of C15H21N2O2. In

Applications De Recherche Scientifique

Multicomponent Reactions

Enamides serve as key intermediates in multicomponent reactions, such as the Ugi reaction, facilitating the synthesis of complex organic molecules. For instance, the preparation of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide through the coupling of various components demonstrates the utility of enamides in constructing tripeptoid derivatives with potential biological activities S. D. Ganesh et al., 2016.

Intramolecular Cyclization

Enamides are pivotal in intramolecular cyclization reactions, leading to the formation of functionalized oxazoles. This is achieved through oxidative processes facilitated by catalysts like phenyliodine diacetate (PIDA), showcasing a heavy-metal-free approach to constructing carbon-oxygen bonds Yunhui Zheng et al., 2012.

Heterocyclic Compound Synthesis

The reactivity of enamides towards various nucleophiles and electrophiles enables the synthesis of a wide range of heterocyclic compounds. For example, cyclocondensation reactions involving 2-(1,3-thiazolidin-2-ylidene)acetamides and oxalyl chloride have been used to create novel heterocyclic assemblies, highlighting the synthetic versatility of enamides K. Obydennov et al., 2017.

Catalysis

Enamides are also explored in the context of catalysis, particularly in selective hydrogenation reactions. A notable example is the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the highly selective hydrogenation of phenol derivatives to cyclohexanone, demonstrating the catalytic potential of enamides in sustainable chemical processes Yong Wang et al., 2011.

Antimicrobial Research

Beyond synthetic applications, some enamides have been evaluated for their biological activities, such as antimycobacterial properties. This involves the synthesis and characterization of compounds that could potentially inhibit the growth of Mycobacterium tuberculosis, contributing to the search for new therapeutic agents P. Sanna et al., 2002.

Propriétés

IUPAC Name |

(E)-N-(1-cyanocycloheptyl)-3-(oxan-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c17-13-16(9-3-1-2-4-10-16)18-15(19)6-5-14-7-11-20-12-8-14/h5-6,14H,1-4,7-12H2,(H,18,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMCXZWEPLUDSR-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)C=CC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)(C#N)NC(=O)/C=C/C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocycloheptyl)-3-(oxan-4-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride](/img/structure/B2931498.png)

![3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2931501.png)

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2931502.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2931508.png)

![4-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2931510.png)

![(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine](/img/structure/B2931511.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)

![1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2931513.png)

![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)